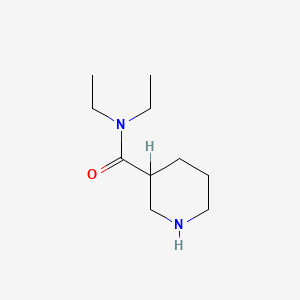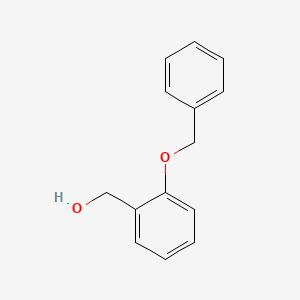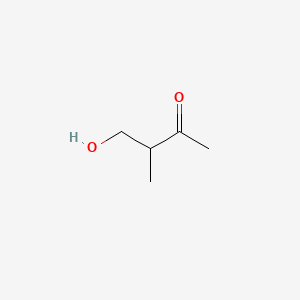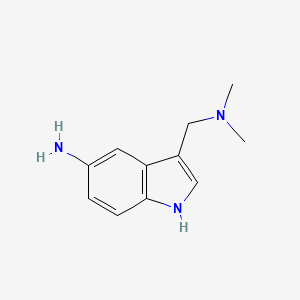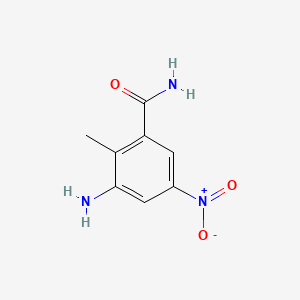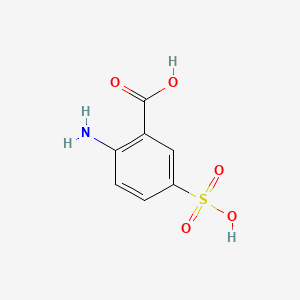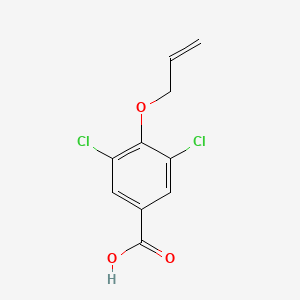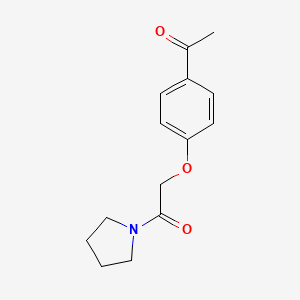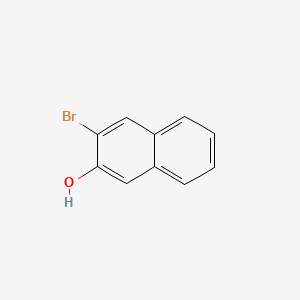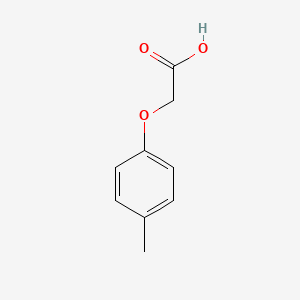
(4-甲基苯氧基)乙酸
概述
描述
(4-Methylphenoxy)acetic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid, where a methyl group is attached to the phenyl ring at the para position. This compound is known for its applications in various chemical synthesis studies and has a molecular weight of 166.17 g/mol .
科学研究应用
(4-Methylphenoxy)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms.
Biology: It is used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the synthesis of herbicides and other agrochemicals.
安全和危害
“(4-Methylphenoxy)acetic acid” is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
未来方向
The future directions of “(4-Methylphenoxy)acetic acid” could involve its use in various chemical synthesis studies . Additionally, its structural similarity to MCPA suggests potential applications in the development of new herbicides .
Relevant Papers The relevant papers retrieved include studies on the synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate . Another paper discusses the antioxidant and anti-inflammatory activities of the crude extracts of raw and fermented tomato pomace .
作用机制
Target of Action
The primary target of (4-Methylphenoxy)acetic acid is the respiratory system . The compound interacts with this system, leading to specific biochemical reactions.
Mode of Action
(4-Methylphenoxy)acetic acid acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the acetyl-CoA carboxylase (ACCase) pathway . This pathway is crucial for fatty acid biosynthesis and lipid metabolism. By inhibiting ACCase, (4-Methylphenoxy)acetic acid disrupts normal plant growth and development .
Result of Action
The molecular and cellular effects of (4-Methylphenoxy)acetic acid’s action include uncontrolled growth and eventual death in susceptible plants . This is due to the compound’s interference with normal plant growth and development processes, particularly those regulated by the plant hormone auxin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methylphenoxy)acetic acid. For instance, the presence of wheat ash has been shown to impact the sorption, desorption, and degradation of the compound . Therefore, the compound’s effectiveness as a herbicide can vary depending on the specific environmental conditions.
生化分析
Biochemical Properties
(4-Methylphenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of plant growth and development. It is known to interact with enzymes such as phenol hydroxylases, which are involved in the degradation of phenolic compounds . These interactions typically involve the hydroxylation of the phenoxy ring, leading to the formation of various metabolites. Additionally, (4-Methylphenoxy)acetic acid can act as a substrate for enzymes involved in the cleavage of ether bonds, further contributing to its metabolic versatility .
Cellular Effects
The effects of (4-Methylphenoxy)acetic acid on cellular processes are diverse and depend on the type of cells involved. In plant cells, this compound can mimic the action of natural plant hormones, leading to altered cell signaling pathways and changes in gene expression . This can result in uncontrolled growth and development, particularly in dicotyledonous plants. In animal cells, (4-Methylphenoxy)acetic acid has been shown to affect cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (4-Methylphenoxy)acetic acid exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to the activation or inhibition of various biochemical pathways . For example, in plants, it mimics the action of the plant hormone auxin, resulting in the activation of auxin-responsive genes and subsequent changes in growth and development . In animal cells, it may interact with metabolic enzymes, altering their activity and affecting overall cellular metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-Methylphenoxy)acetic acid in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo various degradation processes, leading to the formation of different metabolites . These temporal changes can influence its effectiveness and impact on cellular functions. Long-term studies have shown that (4-Methylphenoxy)acetic acid can have sustained effects on cellular metabolism and gene expression, particularly in plant cells .
Dosage Effects in Animal Models
The effects of (4-Methylphenoxy)acetic acid in animal models vary with dosage. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolism and potential toxicity . Studies have shown that high doses of (4-Methylphenoxy)acetic acid can cause adverse effects, including organ toxicity and disruption of normal metabolic processes . It is crucial to determine the appropriate dosage to minimize these adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
(4-Methylphenoxy)acetic acid is involved in several metabolic pathways, primarily related to the degradation of phenolic compounds . It can be metabolized by enzymes such as phenol hydroxylases, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s role in biochemical reactions and its overall impact on cellular functions . Additionally, (4-Methylphenoxy)acetic acid can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of (4-Methylphenoxy)acetic acid within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and overall activity. The distribution of (4-Methylphenoxy)acetic acid within tissues can also affect its effectiveness and impact on cellular functions .
Subcellular Localization
The subcellular localization of (4-Methylphenoxy)acetic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or other organelles, depending on its biochemical role and interactions with other biomolecules. The subcellular localization of (4-Methylphenoxy)acetic acid can significantly influence its impact on cellular processes and overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: (4-Methylphenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of p-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-cresol attacks the carbon atom of chloroacetic acid, leading to the formation of (4-Methylphenoxy)acetic acid .
Industrial Production Methods: Industrial production of (4-Methylphenoxy)acetic acid typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
化学反应分析
Types of Reactions: (4-Methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 4-methylphenoxyethanol.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
- Phenoxyacetic acid
- 2-Methylphenoxyacetic acid
- 4-Chlorophenoxyacetic acid
Comparison: (4-Methylphenoxy)acetic acid is unique due to the presence of the methyl group at the para position, which influences its chemical reactivity and physical properties. Compared to phenoxyacetic acid, the methyl group enhances its hydrophobicity and can affect its interaction with biological targets. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications .
属性
IUPAC Name |
2-(4-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTDDFBJWUWKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240193 | |
| Record name | (4-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R1295 is an integrin antagonist. As leukocyte integrins are key molecules in immune-mediated and inflammatory processes, R1295 may treat human inflammatory diseases such as rheumatoid arthritis. | |
| Record name | R1295 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
940-64-7 | |
| Record name | (4-Methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 940-64-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWY23322IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions finding MCPA in drinking water derived from reservoirs. How does this herbicide end up in the water, and what were the observed concentrations?
A1: The study identified atmospheric deposition as a primary pathway for MCPA to enter reservoirs []. This can occur through direct deposition onto the water surface or through rain carrying the herbicide from treated fields. While MCPA was consistently detected throughout the sampling period, indicating atmospheric deposition, a significant spike in concentration occurred after a period of heavy rainfall during the herbicide application season. This suggests runoff from agricultural fields also contributes significantly to MCPA levels in water sources. The study found a mean annual calculated concentration of 31 ng/L for MCPA in the drinking water [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

